molecular formula C12H13N3O3 B3795918 3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid

3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid

Cat. No.: B3795918
M. Wt: 247.25 g/mol
InChI Key: PDMMKEPKZMEACN-UHFFFAOYSA-N
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Description

3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid typically involves the reaction of benzyl hydrazine with ethyl acetoacetate to form the intermediate 3-benzyl-5-oxo-1H-1,2,4-triazole. This intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid ethyl ester
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
  • Carfentrazone (free acid)

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)6-7-15-10(13-14-12(15)18)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMMKEPKZMEACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid
Reactant of Route 3
3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid
Reactant of Route 4
3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid
Reactant of Route 5
3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid
Reactant of Route 6
3-(3-benzyl-5-oxo-1H-1,2,4-triazol-4-yl)propanoic acid

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